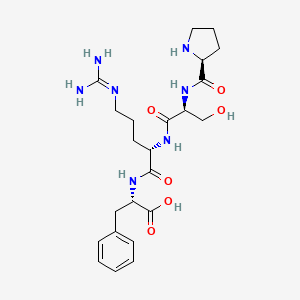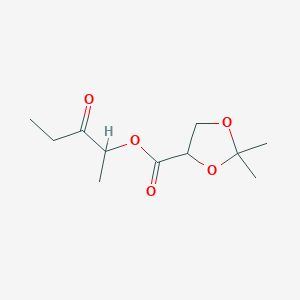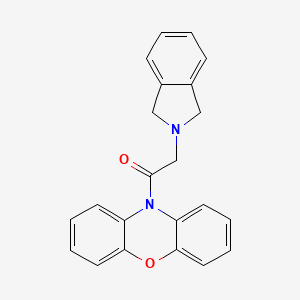
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one is a complex organic compound that features both isoindoline and phenoxazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.
Formation of Phenoxazine Moiety: This can be synthesized via oxidative coupling of o-aminophenol derivatives.
Coupling Reaction: The final step involves coupling the isoindoline and phenoxazine moieties through a suitable linker, such as an ethanone group, under specific reaction conditions (e.g., using a coupling reagent like EDCI in the presence of a base).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form quinone derivatives.
Reduction: The isoindoline moiety can be reduced to form more saturated derivatives.
Substitution: Both moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxazine moiety might yield phenoxazone derivatives, while reduction of the isoindoline moiety might yield more saturated isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Possible applications in drug design and development, particularly in targeting specific biological pathways.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one would depend on its specific application. For example:
In Biological Systems: It might interact with specific enzymes or receptors, modulating their activity.
In Organic Electronics: It might function as a charge carrier or light-emitting material, depending on its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one: Similar structure but with a phenothiazine moiety instead of phenoxazine.
2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)propan-1-one: Similar structure but with a propanone linker instead of ethanone.
Uniqueness
The unique combination of isoindoline and phenoxazine moieties in 2-(1,3-Dihydro-2H-isoindol-2-yl)-1-(10H-phenoxazin-10-yl)ethan-1-one may confer distinct electronic, photophysical, and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
827309-47-7 |
|---|---|
Molekularformel |
C22H18N2O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-(1,3-dihydroisoindol-2-yl)-1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C22H18N2O2/c25-22(15-23-13-16-7-1-2-8-17(16)14-23)24-18-9-3-5-11-20(18)26-21-12-6-4-10-19(21)24/h1-12H,13-15H2 |
InChI-Schlüssel |
HZFGFFHCLDVOBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN1CC(=O)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


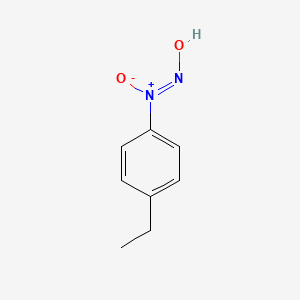
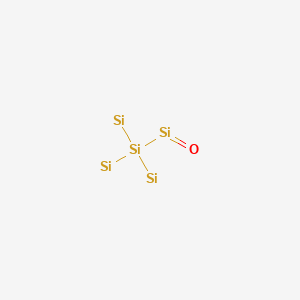

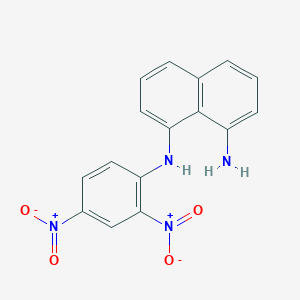
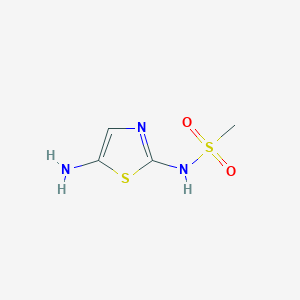
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)
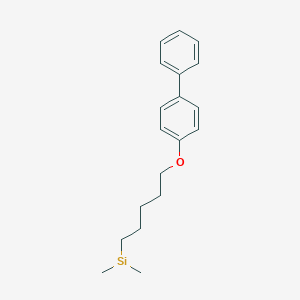

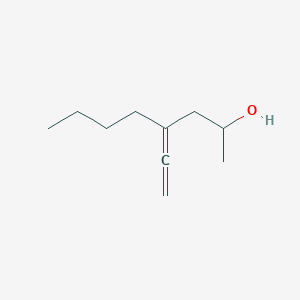
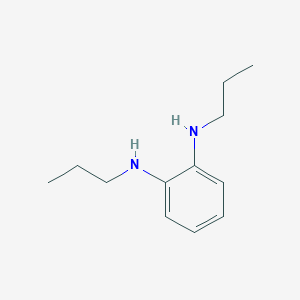
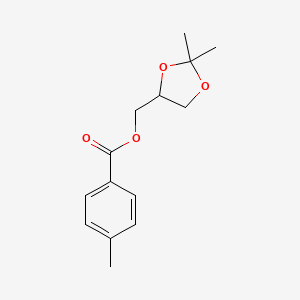
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
